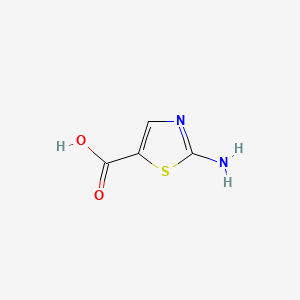

2-Aminothiazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMRDDYYJJCBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311171 | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40283-46-3 | |

| Record name | 2-Amino-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40283-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 239729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40283-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-5-carboxylic acid is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of biologically active molecules, most notably in the synthesis of kinase inhibitors like Dasatinib.[1][2] Understanding its physicochemical properties is fundamental for its effective utilization in the synthesis of novel therapeutic agents, enabling optimization of reaction conditions, purification strategies, and the pharmacokinetic profiles of its derivatives. This guide provides a detailed overview of its core physicochemical characteristics, experimental protocols for its synthesis, and a visualization of its role in synthetic pathways.

Core Physicochemical Properties

The intrinsic properties of this compound are pivotal for its handling, reactivity, and formulation. The following table summarizes its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O₂S | [3][4] |

| Molecular Weight | 144.15 g/mol | [3][4][5] |

| Melting Point | 182.0°C to 184.0°C | [3] |

| Appearance | White to Yellow Crystalline Powder | [3] |

| IUPAC Name | 2-amino-1,3-thiazole-5-carboxylic acid | [3] |

| CAS Number | 40283-46-3 | [3][4] |

Experimental Protocols

The synthesis of 2-aminothiazole derivatives is well-documented, typically following the Hantzsch thiazole synthesis. Below is a representative protocol adapted from literature for the synthesis of a 2-aminothiazole-5-carboxamide, a direct derivative of the title compound.

Synthesis of 2-Aminothiazole-5-Carboxamides

This protocol describes a two-step process starting from a β-ethoxy acrylamide, which is then cyclized to form the 2-aminothiazole ring.[1]

Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL).

-

Cooling: Cool the stirring solution to a temperature between 0-5°C.

-

Addition of Acryloyl Chloride: Slowly add 3-ethoxyacryloyl chloride (0.63 mol) to the solution, ensuring the temperature is maintained at 0-5°C.

-

Warming and Stirring: After the addition is complete, allow the mixture to warm to 20°C and continue stirring for 2 hours.

-

Quenching: Add 1N hydrochloric acid (115 mL) to the mixture at a temperature of 0-10°C.

-

Workup: Dilute the mixture with water (310 mL) and concentrate the resulting solution under vacuum to form a thick slurry.

-

Isolation: Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash it with water (2 x 75 mL), and dry to yield the target acrylamide.[1]

Step 2: Formation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

Bromination: Subject the β-ethoxy acrylamide from Step 1 to NBS (N-Bromosuccinimide) mediated thiazole formation in a mixture of dioxane and water.

-

Cyclization: Add thiourea to the reaction mixture and heat to facilitate the ring closure.

-

Isolation: The desired 2-aminothiazole-5-carboxamide is obtained in high yield (reported as 95%).[1] This product can then be hydrolyzed to yield this compound if desired.

Visualization of Synthetic Workflow

The following diagram illustrates the generalized synthetic pathway for producing 2-aminothiazole-5-carboxamides, which are key intermediates in the development of pharmaceuticals such as the anti-cancer drug Dasatinib.

Caption: Synthetic workflow for 2-aminothiazole-5-carboxamide derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

2-Aminothiazole-5-carboxylic acid CAS number 40283-46-3 properties

An In-depth Technical Guide to 2-Aminothiazole-5-carboxylic acid (CAS: 40283-46-3)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Characteristics

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid thiazole core, coupled with the versatile reactivity of its amino and carboxylic acid functional groups, makes it a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. It is notably a key intermediate in the synthesis of kinase inhibitors, such as Dasatinib and its analogues.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributable to the purity of the material or the measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 40283-46-3 | [3][4] |

| Molecular Formula | C₄H₄N₂O₂S | [3][4] |

| Molecular Weight | 144.15 g/mol | [3] |

| Appearance | White to yellow crystalline powder | - |

| Melting Point | 214-216 °C | [3] |

| 182-184 °C | - | |

| 168-171 °C | [1] | |

| Boiling Point | 415.0 ± 18.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |

| LogP | 0.06 (Predicted) | [3] |

| pKa (Amine) | ~5.39 (for parent 2-Aminothiazole) | [5] |

| pKa (Acid) | No data available | - |

| Solubility | Generally soluble in polar solvents | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral data are provided below.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 7.81 (s, 1H, thiazole-H), 8.99 (br s, 2H, NH₂) ppm | [1] |

| ¹³C NMR | No direct data available. Data for 2-amino-5-phenylthiazole-4-carboxylic acid shows signals at δ 128.35, 128.68, 129.88, 131.66, 131.98, 137.54, 164.2, 166.13. | [7] |

| Mass Spec. (HRMS-ESI) | m/z [M+H]⁺: Calculated: 145.1475, Found: 145.1502 | [1] |

| Infrared (IR) | No direct data available. Expected peaks: ~3400 cm⁻¹ (N-H stretch), 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (C=O stretch). | [7] |

Synthetic Protocols and Reactivity

This compound serves as a versatile precursor in multi-step syntheses. Its bifunctional nature allows for selective modification at either the amino or carboxylic acid group.

Experimental Workflow: Synthesis of a 2-Aminothiazole-5-carboxamide Derivative

The following workflow illustrates a common synthetic sequence used in drug discovery programs, starting from the ethyl ester of the title compound to yield a functionalized amide, a core component of many kinase inhibitors.[8]

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:40283-46-3 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This five-membered ring system, containing both sulfur and nitrogen, serves as a crucial pharmacophore in a variety of therapeutic agents. Its ability to engage in diverse molecular interactions has led to the development of numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation.

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. Their anticancer activity is often attributed to the inhibition of various protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][2] Notably, the clinically approved anticancer drugs Dasatinib, a Bcr-Abl kinase inhibitor, and Alpelisib, a PI3K inhibitor, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[1]

Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer efficacy of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib | K562 (Chronic Myeloid Leukemia) | <1 nM | [1] |

| Alpelisib | PIK3CA-mutated Breast Cancer Cells | 4.6 nM | [3] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2][4] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2][4] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [4] |

| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | [4] |

| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [4] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [4] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [4] |

Signaling Pathways in Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are mediated through various signaling pathways, primarily leading to apoptosis and cell cycle arrest.

One of the key mechanisms is the induction of programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] Many anticancer drugs trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of a cascade of caspases, which are proteases that execute apoptosis.[7][8]

Clinically relevant 2-aminothiazole-containing drugs like Dasatinib and Alpelisib target specific kinase signaling pathways that are often dysregulated in cancer.

Dasatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[9][10] It binds to the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways that promote cell proliferation and survival.[11]

Alpelisib, on the other hand, is an inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα).[3] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in breast cancer.[12] Alpelisib selectively inhibits this mutated kinase, thereby blocking the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and proliferation.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[13]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a blank (medium only).

-

Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13] Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a key component of many compounds exhibiting a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. These derivatives often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency of 2-aminothiazole derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for representative 2-aminothiazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Piperazinyl derivative 121d | Staphylococcus aureus | 2 | [15] |

| Piperazinyl derivative 121d | Escherichia coli | 2 | [15] |

| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcus aureus | 4-16 | [15] |

| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcus epidermidis | 4-16 | [15] |

| Derivative 117 (R1 = OCH3) | Escherichia coli | Not specified, but showed remarkable efficacy | [15] |

| Derivative 117 (R1 = CH3) | Escherichia coli | Not specified, but showed remarkable efficacy | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the 2-aminothiazole derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[19]

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized microbial suspension. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]

Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Certain 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of enzymes like COX-1 and COX-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Celecoxib (Reference) | COX-1 | 7.21 | |

| Celecoxib (Reference) | COX-2 | 0.83 | |

| Representative 2-aminothiazole derivatives | COX-1 | 1.00 - 6.34 | |

| Representative 2-aminothiazole derivatives | COX-2 | 0.09 - 0.71 |

Experimental Protocol: COX-2 Inhibitor Screening Assay

This fluorometric assay is used to screen for inhibitors of COX-2 activity.[20]

Methodology:

-

Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, Heme, human recombinant COX-2 enzyme, and the substrate (Arachidonic Acid).[21][22]

-

Inhibitor and Control Setup: In a 96-well plate, add the test 2-aminothiazole compounds at various concentrations. Include a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (enzyme with no inhibitor).[20]

-

Enzyme Addition and Pre-incubation: Add the diluted COX-2 enzyme to the wells containing the test inhibitors and controls. Pre-incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitors to interact with the enzyme.[21]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) using a fluorescence plate reader (Excitation/Emission ≈ 535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The 2-aminothiazole scaffold remains a highly privileged and versatile core in drug discovery, with a proven track record in yielding compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships of these derivatives continue to be an active area of research, with ongoing efforts to optimize their efficacy and selectivity. The experimental protocols detailed in this guide provide a foundational framework for the synthesis and biological evaluation of novel 2-aminothiazole-based therapeutic agents. As our understanding of the complex signaling pathways involved in various diseases deepens, the rational design of new 2-aminothiazole derivatives holds immense promise for the development of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mayo.edu [mayo.edu]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. assaygenie.com [assaygenie.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Structure Elucidation of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-Aminothiazole-5-carboxylic acid. This key heterocyclic compound serves as a vital scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This document outlines the requisite spectroscopic and physicochemical analyses, detailed experimental protocols, and the biological context for its significance.

Physicochemical Properties

A foundational aspect of structure elucidation is the determination of a compound's fundamental physicochemical properties. These constants provide initial indicators of purity and identity.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | N/A |

| Molecular Weight | 144.15 g/mol | N/A |

| Melting Point | 182-184 °C | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Solubility | Soluble in polar solvents like water, alcohols, and DMSO.[2][3] | Inferred from 2-aminothiazole |

| pKa | ~5.36 (for the aminothiazole core) | [4][5] |

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data of this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1 | Singlet | 1H | Thiazole-H4 |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

| ~12.5 | Broad Singlet | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data of this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (Thiazole, C-NH₂) |

| ~165 | C=O (Carboxylic acid) |

| ~145 | C4 (Thiazole, C-H) |

| ~120 | C5 (Thiazole, C-COOH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1620 | Medium | N-H bending (amine) |

| ~1550 | Medium | C=N stretching (thiazole ring) |

| ~1250 | Medium | C-O stretching (carboxylic acid) |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 100 | [M - COOH]⁺ |

| 83 | [M - COOH - NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data described above. Instrument parameters should be optimized for the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the pure KBr pellet.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect at least 16 scans and average them to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[6]

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Synthesis and Characterization Workflow

The structural elucidation of this compound typically follows a logical workflow, from synthesis to comprehensive characterization.

Caption: A generalized workflow for the synthesis and structural elucidation of this compound.

Biological Relevance: Inhibition of Src Family Kinases

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[8] Notably, derivatives of this compound are potent inhibitors of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Dysregulation of SFK signaling is implicated in the progression of various cancers.

The anti-cancer drug Dasatinib, for example, features a 2-aminothiazole-5-carboxamide core and functions as a multi-kinase inhibitor, targeting Src among others. The development of such inhibitors often involves the modification of the 2-aminothiazole scaffold to enhance potency and selectivity.

Caption: A simplified diagram illustrating the role of Src kinase in cellular signaling and its inhibition by 2-aminothiazole-based compounds.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Spectroscopic Data Analysis of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Aminothiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs, particularly other 2-aminothiazole derivatives, to provide a robust framework for its characterization.

Introduction

This compound is a key heterocyclic scaffold. The thiazole ring is a prominent feature in many biologically active compounds. This guide details the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is a compilation of information from commercial suppliers and analogous compounds found in the literature.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

| ¹H | ~7.9 (s, 1H, H4) | Thiazole ring proton. |

| ¹H | ~7.5 (br s, 2H, -NH₂) | Amino group protons; chemical shift can be variable and exchangeable with D₂O. |

| ¹H | ~12.5 (br s, 1H, -COOH) | Carboxylic acid proton; chemical shift is concentration and solvent dependent. |

| ¹³C | ~170 | C2 (carbon bearing the amino group). |

| ¹³C | ~145 | C4 (methine carbon in the thiazole ring). |

| ¹³C | ~125 | C5 (carbon bearing the carboxylic acid group). |

| ¹³C | ~165 | C=O (carboxylic acid carbonyl). |

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3250 | N-H stretch | Primary amine (-NH₂) |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1620 | N-H bend | Primary amine (-NH₂) |

| ~1550 | C=N stretch | Thiazole ring |

| ~1480 | C=C stretch | Thiazole ring |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Notes |

| ~260 - 280 | Methanol or Ethanol | Attributed to π → π* transitions within the thiazole ring and conjugated system. The exact maximum can be influenced by solvent polarity. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 144.15 | [M]⁺ (Molecular Ion for C₄H₄N₂O₂S) |

| 127 | [M - OH]⁺ |

| 99 | [M - COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely solubility and to observe the exchangeable protons of the amine and carboxylic acid groups.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the amine and carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals for the -NH₂ and -COOH protons should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (λmax) of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the same solvent as a blank.

-

Scan the sample from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and investigate the fragmentation pattern.

Methodology (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of water and a compatible organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to promote ionization.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

-

Visualizations

The following diagrams illustrate the general workflows and relationships relevant to the analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Conceptual signaling impact of 2-aminothiazole derivatives in cancer.

The Therapeutic Potential of 2-Aminothiazole Derivatives: A Technical Guide to Key Targets

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This versatile heterocyclic motif is a key component in several clinically approved drugs and a vast number of investigational agents, demonstrating significant potential in the treatment of various diseases, most notably cancer, as well as infectious and inflammatory conditions.[4][5] This technical guide provides an in-depth overview of the key therapeutic targets of 2-aminothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Anticancer Applications: A Multi-Targeted Approach

The broadest application of 2-aminothiazole derivatives lies in oncology, where they have been shown to inhibit a multitude of targets crucial for cancer cell proliferation, survival, and metastasis.[6][7][8] These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7]

Kinase Inhibition: A Dominant Mechanism

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Aberrant CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[9] Several 2-aminothiazole derivatives have been identified as potent inhibitors of various CDKs. For instance, high-throughput screening identified 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2.[10] Further optimization led to analogues with IC50 values in the nanomolar range.[10][11] Other derivatives have shown high selectivity for CDK4 and CDK6, leading to G1 cell cycle arrest.[9]

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is implicated in tumorigenesis, making them a valid target for cancer therapy.[2] A number of 2-aminothiazole derivatives have been developed as Aurora kinase inhibitors, demonstrating potent anticancer activity.[12][13][14][15]

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[16] Several 2-aminobenzothiazole hybrids have been synthesized and shown to be potent VEGFR-2 inhibitors with significant anticancer effects.[17][18][19]

B-Raf Kinase: The B-Raf protein is a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas.[20] Imidazothiazole derivatives have been identified as potent inhibitors of V600E-B-RAF kinase, showing promising anti-melanoma activity.[20]

Src and Abl Kinases: The 2-aminothiazole scaffold is a core component of Dasatinib, a potent inhibitor of Src family kinases and Abl kinase.[4][5][21] Dasatinib is a clinically approved drug for the treatment of chronic myelogenous leukemia (CML).[21]

Other Kinase Targets: The versatility of the 2-aminothiazole scaffold extends to the inhibition of other kinases, including Phosphatidylinositol 3-kinases (PI3Ks) and Epidermal Growth Factor Receptor (EGFR) kinase.[22]

Non-Kinase Anticancer Targets

Beyond kinase inhibition, 2-aminothiazole derivatives have been shown to target other critical cellular components.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[23] Certain 1,3-thiazole-based hydroxamic acids have been shown to be potent HDAC inhibitors with significant cytotoxicity against various cancer cell lines.[24][25]

Tubulin: The protein tubulin is the building block of microtubules, which are essential for cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. The 2-aminothiazole core has been incorporated into compounds that act as tubulin modulators.[22]

Antimicrobial Applications: Targeting Essential Bacterial and Fungal Enzymes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminothiazole derivatives have demonstrated promising activity against both bacterial and fungal pathogens by targeting essential enzymes.

Antibacterial Target: DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and is a well-validated target for antibacterial drugs.[26][27] A series of 2-aminobenzothiazole-based compounds have been developed as potent DNA gyrase B inhibitors with broad-spectrum antibacterial activity against ESKAPE pathogens. These inhibitors have shown nanomolar inhibition of DNA gyrase.[28][29]

Antifungal Target: Lanosterol 14α-demethylase

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[30][31] This enzyme is the target of the widely used azole antifungal drugs.[30] Imidazole-thiazole derivatives have been shown to inhibit ergosterol biosynthesis by targeting CYP51 in Candida albicans.[6] Dual inhibitors targeting both fungal lanosterol 14α-demethylase and histone deacetylase have also been developed to combat azole-resistant candidiasis.[32][33]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected 2-aminothiazole derivatives against their respective targets and cancer cell lines.

| Derivative Class | Target | IC50 (nM) | Reference |

| 2-Acetamido-thiazolylthio acetic ester analogues | CDK2 | 1 - 10 | [10] |

| Diaminothiazole analogues | CDK2 | 0.9 - 1.5 | [34] |

| 2-Aminothiazole-derived "Compound A" | CDK4 | - | [9] |

| 2-Aminothiazole-derived "Compound A" | CDK6 | - | [9] |

| Imidazothiazole derivative 1zb | V600E-B-RAF | 0.978 | [20] |

| Imidazothiazole derivative 1zb | RAF1 | 8.2 | [20] |

| 2-Aminobenzothiazole hybrid 4a | VEGFR-2 | 91 | [17] |

| 2-Aminobenzothiazole-based inhibitor E | DNA Gyrase | < 10 | |

| 1,3-Thiazole-based hydroxamic acid 5f | HDACs | 10 | [24] |

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazothiazole derivative 1zb | UACC-62 (Melanoma) | 0.18 | [20] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [5] |

| Compound 20 | SHG-44 (Glioma) | 4.03 | [5] |

| Compound 10 | HT29 (Colon Cancer) | 2.01 | [5] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 | [5] |

| TH-39 | K562 (Leukemia) | 0.78 | [7] |

| Compound 27 | HeLa (Cervical Cancer) | 1.6 | [7] |

| Amino acid conjugate S3c | A2780 (Ovarian Cancer) | 15.57 | [35] |

| Amino acid conjugate S3c | A2780CISR (Cisplatin-resistant Ovarian Cancer) | 11.52 | [35] |

Experimental Protocols

A variety of in vitro assays are employed to evaluate the efficacy of 2-aminothiazole derivatives. Below are generalized protocols for commonly used methods.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay

Principle: Kinase activity can be measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

Protocol (Luminescence-based):

-

Add the kinase, substrate, and ATP to the wells of a 96-well plate.

-

Add the 2-aminothiazole derivative at various concentrations.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Add a kinase detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely correlated with kinase activity.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Treat cells with the 2-aminothiazole derivative for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.[7]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 2-aminothiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 24. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 28. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]

- 29. Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. | Semantic Scholar [semanticscholar.org]

- 30. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]

- 32. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Aminothiazole-5-carboxylic Acid

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of 2-Aminothiazole-5-carboxylic acid is crucial for its application in further research and development. This technical overview provides the molecular formula and molecular weight of this compound, presented in a clear, tabular format for ease of reference.

This compound is a heterocyclic building block with the CAS Number 40283-46-3.[1][2] Its chemical structure consists of a thiazole ring substituted with an amino group at position 2 and a carboxylic acid group at position 5.

Below is a summary of the key molecular data for this compound.

| Property | Value | Source |

| Molecular Formula | C4H4N2O2S | [1][2][3] |

| Molecular Weight | 144.15 g/mol | [3][4] |

| Alternate Molecular Weight | 144.2 g/mol | [1][2] |

The slight variation in molecular weight values (144.15 and 144.2) is common and depends on the source and the precision of the calculation.[1][2][3][4] The empirical formula, represented using the Hill Notation, is C4H4N2O2S.[4] This compound is also known by other names such as 2-Amino-5-thiazolecarboxylic acid and 2-Amino-1,3-thiazole-5-carboxylic acid.[3]

References

Stability and Degradation Profile of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation profile of 2-Aminothiazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. In the absence of direct experimental studies on this specific molecule, this document synthesizes information based on the known chemical properties of the 2-aminothiazole and carboxylic acid functional groups, as well as published stability studies of structurally related compounds. It outlines plausible degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, this guide presents detailed, best-practice experimental protocols for conducting forced degradation studies and proposes a stability-indicating analytical method. This information is intended to serve as a robust framework for researchers and drug development professionals to design and execute comprehensive stability programs for drug candidates incorporating the this compound scaffold.

Introduction

This compound is a versatile heterocyclic compound of significant interest in pharmaceutical research and development. The 2-aminothiazole moiety is a well-established pharmacophore found in a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents. The carboxylic acid group provides a convenient handle for further chemical modification and can influence the pharmacokinetic properties of a drug molecule. A thorough understanding of the stability and degradation profile of this compound is paramount for the development of safe, effective, and stable pharmaceutical products.

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance, potential degradation pathways, and the identification of degradation products. This information is essential for developing and validating stability-indicating analytical methods, selecting appropriate storage conditions, and identifying potential liabilities in the molecular structure.

This guide will explore the anticipated stability of this compound under various stress conditions and provide a foundation for experimental design.

Predicted Stability and Potential Degradation Pathways

The stability of this compound is dictated by the reactivity of its two key functional groups: the 2-aminothiazole ring and the carboxylic acid. The interaction between these groups and their susceptibility to different stress conditions will determine the overall degradation profile.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound to hydrolysis is expected to be pH-dependent.

-

Acidic Conditions: Under acidic conditions, the primary amine of the 2-aminothiazole ring can be protonated. While the thiazole ring itself is generally stable to acid hydrolysis, extreme conditions (strong acid and high temperature) could potentially lead to ring opening. A more likely degradation pathway under acidic conditions is the deamination of the 2-amino group, although this typically requires specific reagents like nitrous acid.

-

Neutral Conditions: In neutral pH, the molecule is expected to be relatively stable.

-

Basic Conditions: Under basic conditions, the carboxylic acid will be deprotonated to its carboxylate form. The 2-aminothiazole ring is generally stable to base-catalyzed hydrolysis. However, at elevated temperatures, degradation could occur.

A proposed workflow for investigating hydrolytic degradation is presented below.

Oxidative Degradation

The 2-aminothiazole ring is susceptible to oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. The electron-rich nature of the ring also makes it susceptible to attack by oxidizing agents.

Commonly used oxidizing agents in forced degradation studies include hydrogen peroxide (H₂O₂). The reaction with H₂O₂ could lead to N-oxidation of the amino group or oxidation of the thiazole ring.

Photodegradation

Thiazole-containing compounds are known to be photosensitive.[1] Exposure to UV or visible light can lead to the formation of reactive oxygen species, such as singlet oxygen, which can then react with the thiazole ring.[2] A potential photodegradation mechanism involves a [4+2] cycloaddition of singlet oxygen with the thiazole ring, leading to an unstable endoperoxide that can rearrange to various degradation products.[2] Decarboxylation upon UV irradiation has also been observed for a similar compound, 2-aminothiazole-4-carboxylic acid.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decarboxylation is a likely degradation pathway, yielding 2-aminothiazole. The presence of impurities or excipients in a formulation could potentially lower the decomposition temperature.

Proposed Forced Degradation Study Protocols

The following protocols are proposed for conducting forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed and can be adequately characterized.

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

Hydrolytic Stress

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points and dilute with the mobile phase.

Oxidative Stress

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and quench the reaction if necessary (e.g., with sodium bisulfite), then dilute with the mobile phase.

Photolytic Stress

-

Solution: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy. A control sample should be wrapped in aluminum foil to protect it from light.

-

Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to the same light conditions as the solution.

Thermal Stress

Heat the solid compound in an oven at 105°C for 24 hours. Samples should be taken and dissolved in a suitable solvent for analysis.

The overall workflow for a comprehensive forced degradation study is depicted below.

Proposed Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as a primary analytical technique. Mass spectrometry (MS) detection can be coupled with HPLC for the identification and characterization of degradation products.

HPLC Method Parameters (Proposed)

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 280 nm |

Summary of Predicted Degradation Profile

The following table summarizes the predicted stability and potential degradation products of this compound under various stress conditions.

| Stress Condition | Predicted Stability | Potential Degradation Products | Plausible Degradation Pathway |

| Acidic Hydrolysis | Moderately stable; degradation likely at high temperatures. | 2-Aminothiazole (from decarboxylation), potential ring-opened products. | Decarboxylation, potential deamination (less likely), acid-catalyzed ring opening. |

| Basic Hydrolysis | Relatively stable; degradation may occur at high temperatures. | Potential ring-opened products. | Base-catalyzed hydrolysis of the thiazole ring. |

| Oxidative | Susceptible to degradation. | Sulfoxide, sulfone derivatives, N-oxides. | Oxidation of the sulfur atom in the thiazole ring, oxidation of the amino group. |

| Photolytic | Likely to be photosensitive. | Decarboxylation product (2-aminothiazole), products from ring cleavage. | Photo-induced decarboxylation, reaction with singlet oxygen leading to endoperoxide formation and rearrangement. |

| Thermal | Stable at ambient temperatures; degradation at high temperatures. | 2-Aminothiazole. | Decarboxylation. |

Conclusion

While direct experimental data on the stability of this compound is not currently available in the public domain, a scientifically grounded prediction of its degradation profile can be made based on the known chemistry of its functional groups and related structures. The primary anticipated degradation pathways include decarboxylation under thermal and photolytic stress, and oxidation of the thiazole ring. Hydrolytic degradation is expected to be less significant under mild conditions.

The proposed forced degradation protocols and the stability-indicating HPLC method provide a comprehensive framework for researchers to experimentally determine the stability of this compound and any drug candidates derived from it. The insights gained from such studies are indispensable for ensuring the development of robust, safe, and effective pharmaceutical products. It is strongly recommended that these hypothetical pathways and protocols be confirmed through rigorous experimental investigation.

References

Solubility Profile of 2-Aminothiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-aminothiazole-5-carboxylic acid in common organic solvents. Despite a thorough review of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unpublished. This document addresses this data gap by providing a qualitative assessment of its expected solubility based on its physicochemical properties and the known solubility of structurally related compounds. Furthermore, it outlines a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, chemists, and pharmaceutical scientists working with this compound, enabling them to develop effective formulation and analytical strategies.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. A fundamental understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and the development of analytical methods. This guide aims to provide a thorough understanding of the solubility characteristics of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H4N2O2S | [1][2] |

| Molecular Weight | 144.15 g/mol | [1][3] |

| Melting Point | 214-216 °C | [1] |

| pKa | (Predicted) ~2-3 for the carboxylic acid, ~4-5 for the aminothiazole ring | N/A |

| LogP | 0.06 | [1] |

The presence of both a carboxylic acid and an amino group makes this compound an amphoteric molecule. This suggests that its solubility will be highly dependent on the pH of the medium. The positive LogP value indicates a slight preference for lipophilic environments over hydrophilic ones, although it is close to zero, suggesting some solubility in both polar and non-polar solvents.

Qualitative Solubility Assessment

While specific quantitative data is not available in the public domain, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from its structure and from data on analogous compounds.

Expected Solubility:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), due to their ability to form strong hydrogen bonds with both the carboxylic acid and the amino group.

-

Moderate to Good Solubility: In polar protic solvents like methanol and ethanol. The parent compound, 2-aminothiazole, is known to be soluble in alcohols[4]. The carboxylic acid group should also contribute to solubility in these solvents. A related compound, 2-amino-5-methylthiazole, is also reported to be soluble in methanol[5].

-

Low Solubility: In less polar solvents such as acetone and ethyl acetate. While some interaction is possible, the high crystallinity and polar functional groups of the solute will likely limit its dissolution.

-

Very Low to Insoluble: In non-polar solvents like toluene, hexane, and diethyl ether. The parent 2-aminothiazole is soluble in diethyl ether, but the addition of the polar carboxylic acid group is expected to significantly decrease solubility in such non-polar media[4].

It is important to note that the stability of 2-aminothiazole derivatives in DMSO stock solutions can be a concern, with potential for degradation over time, especially when subjected to multiple freeze-thaw cycles[6].

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific databases and chemical supplier information did not yield any tabulated quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate as data becomes available.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the isothermal saturation method.

5.1. Materials

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

5.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

5.3. HPLC-UV Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal saturation method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative data is currently lacking in the literature, a qualitative assessment based on its chemical structure offers valuable guidance for solvent selection. The detailed experimental protocol provided herein offers a standardized approach for researchers to determine the solubility of this compound in various organic solvents, thereby facilitating its application in research and development. The availability of accurate solubility data is essential for the continued exploration of the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | CAS#:40283-46-3 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-5-methylthiazole | 7305-71-7 [chemicalbook.com]

- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The activity and properties of these molecules are intrinsically linked to their tautomeric forms. This technical guide provides an in-depth analysis of the amino-imino tautomerism inherent to these derivatives. It consolidates findings from computational studies, NMR spectroscopy, and X-ray crystallography to elucidate the factors governing tautomeric equilibrium. Detailed experimental and computational protocols are provided to aid researchers in characterizing the tautomeric behavior of novel derivatives, a critical step in rational drug design and development.

Introduction to Tautomerism in 2-Aminothiazoles

Tautomers are constitutional isomers of organic compounds that readily interconvert. Prototropic tautomerism, involving the migration of a proton, is the most common form. For 2-aminothiazole derivatives, the principal equilibrium is between the amino form and the imino form.[1][2] This equilibrium is not merely an academic curiosity; the dominant tautomer dictates the molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional shape, all of which are critical for receptor binding and pharmacokinetic properties.

The 2-aminothiazole moiety is a key component in various approved drugs, highlighting the importance of understanding its fundamental chemical properties.[3] While the aromatic amino tautomer is generally considered the more stable form in solution for 2-aminothiazole itself, the equilibrium can be significantly influenced by substitution, particularly at the 5-position with a carboxylic acid or its derivatives, and by the surrounding environment.[4][5]

The Amino-Imino Tautomeric Equilibrium

The primary tautomeric equilibrium in 2-amino-4-methylthiazole-5-carboxylic acid involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom (N3).

Caption: Prototropic tautomerism in 2-amino-4-methylthiazole-5-carboxylic acid.

Evidence from Computational and Spectroscopic Analysis

The stability and prevalence of these tautomers have been investigated using both theoretical calculations and experimental methods.

Computational Chemistry Insights